propan-2-yl (2E)-4,4,4-trifluoro-2-methylbut-2-enoate
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Overview
Description
Propan-2-yl (2E)-4,4,4-trifluoro-2-methylbut-2-enoate is an organic compound with a unique structure that includes a trifluoromethyl group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl (2E)-4,4,4-trifluoro-2-methylbut-2-enoate can be achieved through several methods. One common approach involves the esterification of 4,4,4-trifluoro-2-methylbut-2-enoic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (2E)-4,4,4-trifluoro-2-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce alcohols.
Scientific Research Applications
Propan-2-yl (2E)-4,4,4-trifluoro-2-methylbut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which propan-2-yl (2E)-4,4,4-trifluoro-2-methylbut-2-enoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological activity. The ester functional group can undergo hydrolysis, releasing active metabolites that further contribute to its effects.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl acetate: Similar ester structure but lacks the trifluoromethyl group.
Methyl (2E)-4,4,4-trifluoro-2-methylbut-2-enoate: Similar structure but with a methyl ester instead of isopropyl ester.
Uniqueness
Propan-2-yl (2E)-4,4,4-trifluoro-2-methylbut-2-enoate is unique due to the presence of both the trifluoromethyl group and the isopropyl ester, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it more suitable for various applications.
Properties
Molecular Formula |
C8H11F3O2 |
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Molecular Weight |
196.17 g/mol |
IUPAC Name |
propan-2-yl (E)-4,4,4-trifluoro-2-methylbut-2-enoate |
InChI |
InChI=1S/C8H11F3O2/c1-5(2)13-7(12)6(3)4-8(9,10)11/h4-5H,1-3H3/b6-4+ |
InChI Key |
AVJKCQIRBWGULJ-GQCTYLIASA-N |
Isomeric SMILES |
CC(C)OC(=O)/C(=C/C(F)(F)F)/C |
Canonical SMILES |
CC(C)OC(=O)C(=CC(F)(F)F)C |
Origin of Product |
United States |
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